molecular formula C25H21N3O2S2 B2565140 (Z)-N'-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide CAS No. 868214-05-5

(Z)-N'-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide

Cat. No.: B2565140
CAS No.: 868214-05-5
M. Wt: 459.58
InChI Key: BANVLVBEXQLPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidamide core, followed by the introduction of the naphthalen-2-ylsulfonyl group through sulfonylation reactions. The phenylcarbamothioyl group is then introduced via a thiourea-based reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade solvents, automated reaction systems, and rigorous purification techniques to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonyl group or the benzimidamide core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may induce apoptosis in cancer cells by affecting the p53-Bcl-2-Bax signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-((naphthalen-2-ylsulfonyl)methyl)-N-(phenylcarbamothioyl)benzimidamide is unique due to its specific functional groups and the combination of the benzimidamide core with naphthalen-2-ylsulfonyl and phenylcarbamothioyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(Z)-N-(naphthalen-2-ylsulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c29-32(30,23-16-15-19-9-7-8-12-21(19)17-23)18-26-24(20-10-3-1-4-11-20)28-25(31)27-22-13-5-2-6-14-22/h1-17H,18H2,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANVLVBEXQLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)/NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.